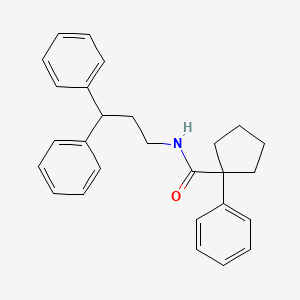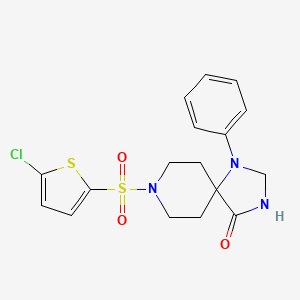
N-(3,3-diphenylpropyl)-1-phenylcyclopentane-1-carboxamide
Descripción general
Descripción
N-(3,3-diphenylpropyl)-1-phenylcyclopentane-1-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by a cyclopentane ring substituted with a phenyl group and a carboxamide group, along with a 3,3-diphenylpropyl side chain. Its complex structure allows it to interact with various biological targets, making it a subject of research in medicinal chemistry and pharmacology.
Métodos De Preparación
The synthesis of N-(3,3-diphenylpropyl)-1-phenylcyclopentane-1-carboxamide involves several steps. One common method starts with the preparation of 3,3-diphenylpropylamine, which is then reacted with cyclopentanone to form the corresponding imine. This imine is subsequently reduced to the amine, which is then acylated with phenylcyclopentanecarboxylic acid chloride to yield the final product .
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of high-purity reagents and solvents is also crucial to ensure the quality of the final product.
Análisis De Reacciones Químicas
N-(3,3-diphenylpropyl)-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where reagents like alkyl halides can introduce new substituents .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(3,3-diphenylpropyl)-1-phenylcyclopentane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors, which can provide insights into its potential therapeutic effects.
Medicine: Research has shown that this compound may have potential as an anti-inflammatory or analgesic agent, making it a candidate for drug development .
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N-(3,3-diphenylpropyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various physiological responses, such as reduced inflammation or pain relief .
Comparación Con Compuestos Similares
N-(3,3-diphenylpropyl)-1-phenylcyclopentane-1-carboxamide can be compared with other similar compounds, such as:
- N-(diphenylmethyl)-2-phenyl-4-quinazolinamine
- N-(2,2-diphenylethyl)-2-phenyl-4-quinazolinamine
- N-(3,3-diphenylpropyl)-2-phenyl-4-quinazolinamine
These compounds share structural similarities but differ in their specific substituents and overall molecular architecture. The uniqueness of this compound lies in its cyclopentane ring and the specific arrangement of its functional groups, which contribute to its distinct chemical and biological properties .
Propiedades
IUPAC Name |
N-(3,3-diphenylpropyl)-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO/c29-26(27(19-10-11-20-27)24-16-8-3-9-17-24)28-21-18-25(22-12-4-1-5-13-22)23-14-6-2-7-15-23/h1-9,12-17,25H,10-11,18-21H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUOKRRDDBIBKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Chloro-4,6-dimethoxybenzo[d]thiazole](/img/structure/B3074808.png)
![4,4,5,5-Tetramethyl-2-[3-(10-phenyl-9-anthracenyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B3074812.png)
![6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B3074818.png)

![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid](/img/structure/B3074829.png)
![2-(1-{[4-(propan-2-yl)phenyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B3074839.png)

